molecular formula C22H24N2O4 B4407458 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone

Cat. No.: B4407458
M. Wt: 380.4 g/mol
InChI Key: VIIBZRZNHCOKNC-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of an allyloxy group attached to a benzoyl moiety and a benzodioxolylmethyl group attached to a piperazine ring

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-2-12-26-19-5-3-4-18(14-19)22(25)24-10-8-23(9-11-24)15-17-6-7-20-21(13-17)28-16-27-20/h2-7,13-14H,1,8-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIBZRZNHCOKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 3-hydroxybenzoyl chloride with allyl alcohol in the presence of a base such as pyridine to form 3-(allyloxy)benzoyl chloride.

    Formation of the Benzodioxolylmethyl Intermediate: This step involves the reaction of piperazine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine.

    Coupling Reaction: The final step involves the coupling of the two intermediates, 3-(allyloxy)benzoyl chloride and 4-(1,3-benzodioxol-5-ylmethyl)piperazine, in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzoyl group can be reduced to form a benzyl alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fipexide: A psychoactive drug of the piperazine class with a similar benzodioxolylmethyl group.

    Befuraline: Another piperazine derivative with similar structural features.

Uniqueness

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone is unique due to the presence of both an allyloxybenzoyl group and a benzodioxolylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone

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